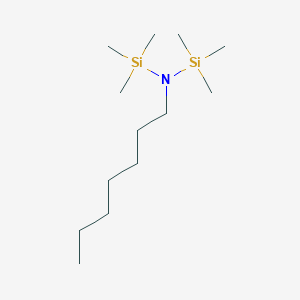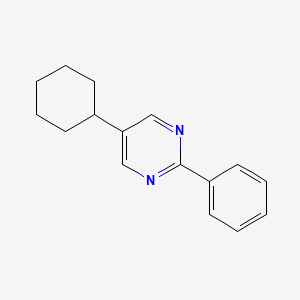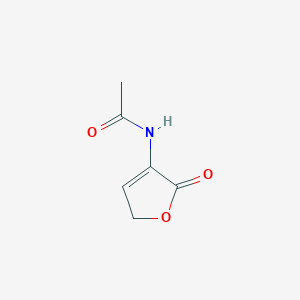
N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide: is an organic compound that belongs to the class of butenolides It is characterized by a furan ring with an acetamide group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides and thiol derivatives.
Applications De Recherche Scientifique
N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
- 2,3-Dihydro-2-oxofuran-5-acetate
- 3’-Hydroxy-N-(2-oxo-2,5-dihydrofuran-4-yl)propanamide
Comparison: N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90237-92-6 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
N-(5-oxo-2H-furan-4-yl)acetamide |
InChI |
InChI=1S/C6H7NO3/c1-4(8)7-5-2-3-10-6(5)9/h2H,3H2,1H3,(H,7,8) |
Clé InChI |
ZFOGREIFXTVGNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


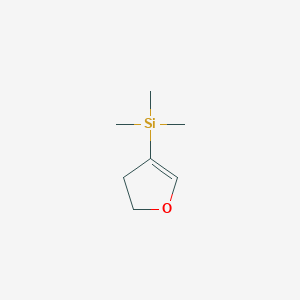
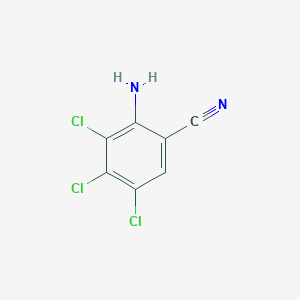

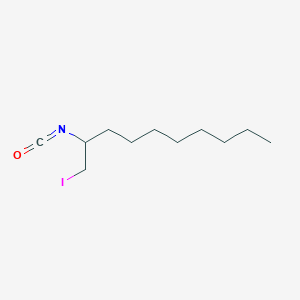
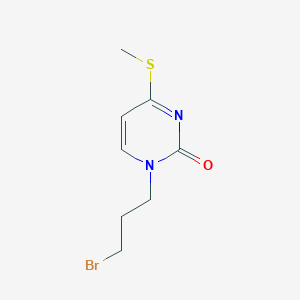

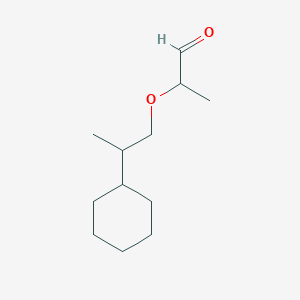

![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
